N-Cyano-N',S-dimethylisothiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl N-cyano-N'-methylcarbamimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S/c1-6-4(8-2)7-3-5/h1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGGQXIPBPGZFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(NC#N)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00207173 | |
| Record name | 1-Cyano-2,3-dimethylisothiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00207173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5848-24-8 | |
| Record name | Methyl N-cyano-N′-methylcarbamimidothioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5848-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyano-2,3-dimethylisothiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005848248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyano-2,3-dimethylisothiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00207173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyano-2,3-dimethylisothiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.946 | |
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Synthetic Methodologies and Reaction Pathways of N Cyano N ,s Dimethylisothiourea
Established Preparative Routes
The foundational methods for synthesizing N-Cyano-N',S-dimethylisothiourea primarily rely on nucleophilic substitution and condensation reactions, utilizing readily available precursors.
Nucleophilic Substitution Strategies
A primary route to this compound involves the reaction of a suitable isothiourea precursor with methylamine (B109427). In a representative synthesis, a precursor such as N-cyano-S,S'-dimethyldithiourea would be treated with methylamine. The methylamine acts as a nucleophile, attacking the carbon atom of the isothiourea backbone and displacing one of the methylthio groups as methanethiol (B179389), a leaving group.
This general approach is exemplified in the synthesis of related N-cyano-N'-substituted-S-methylisothioureas. For instance, the synthesis of N-cyano-N'-[2-((5-methyl-4-imidazolyl)methylthio)ethyl]guanidine is achieved by reacting N-cyano-N'-[2-((5-methyl-4-imidazolyl)methylthio)ethyl]-S-methylisothiourea with a solution of methylamine in ethanol (B145695). prepchem.com The reaction proceeds at room temperature, and after a few hours, the product is isolated by concentration and recrystallization. prepchem.com This demonstrates the viability of using a primary amine to displace a leaving group from an S-methylisothiourea core to form the corresponding N'-substituted guanidine (B92328) derivative.
Another fundamental approach starts with the synthesis of S-methyl isothiourea salts from cyanamide (B42294) and methyl mercaptan under acidic conditions. google.com This S-methyl isothiourea can then serve as a scaffold for further functionalization.
Condensation Reactions Involving Dimethyl N-Cyanodithioiminocarbonate
Dimethyl N-cyanodithioiminocarbonate is a versatile and widely used reagent for the synthesis of N-cyanoisothiourea derivatives. sigmaaldrich.com Its reaction with primary amines provides a direct route to N-cyano-N'-alkyl-S-methylisothioureas.
The synthesis typically involves adding an amine dropwise to a solution of dimethyl N-cyanodithioiminocarbonate in a solvent like ethanol. smolecule.com The reaction mixture is then heated for several hours. smolecule.com In the case of synthesizing this compound, methylamine would be the amine of choice. The reaction proceeds via a condensation mechanism where the nucleophilic amine attacks the central carbon of the dimethyl N-cyanodithioiminocarbonate, leading to the elimination of one equivalent of methanethiol.
A general procedure for a similar compound, N-cyano-S-methyl-N'-phenylisothiourea, involves heating a solution of dimethyl N-cyanodithioiminocarbonate and arylamines in ethanol at 40-45°C for 4-5 hours. smolecule.com Upon cooling, the product precipitates and can be isolated by filtration. smolecule.com This method is broadly applicable for the synthesis of various N-substituted N'-cyano-S-methylisothioureas. researchgate.net
Table 1: Comparison of Established Synthetic Routes
| Feature | Nucleophilic Substitution | Condensation with Dimethyl N-Cyanodithioiminocarbonate |
|---|---|---|
| Starting Materials | N-cyano-S,S'-dimethyl-dithiourea, Methylamine | Dimethyl N-cyanodithioiminocarbonate, Methylamine |
| Key Transformation | Displacement of a methylthio group by methylamine | Condensation of methylamine with elimination of methanethiol |
| Reaction Conditions | Typically room temperature in ethanol | Heating (e.g., 40-45°C) in ethanol |
| Byproducts | Methanethiol | Methanethiol |
Advanced Synthetic Approaches and Optimization Protocols
More sophisticated methods for the synthesis of this compound and its analogs involve specialized reagents and multi-step protocols designed to achieve higher complexity and purity.
Guanidinylation Reagents and Their Application in Synthesis
Guanidinylation reagents are employed to introduce the guanidine moiety onto a substrate, typically an amine. tcichemicals.com While not always a direct route to this compound, these reagents are crucial for building more complex molecules containing this core structure. Reagents such as N,N′-bis(ortho-chloro-Cbz)-S-methylisothiourea and N,N′-di-Boc-N"-triflyl-guanidine are highly effective for the guanidinylation of primary and secondary amines. organic-chemistry.orggoogle.com
The use of these reagents often involves a multi-step process where a protecting group strategy is necessary due to the reactive nature of guanidines. nih.gov For example, a primary amine can be reacted with a protected guanidinylating reagent, and the protecting groups are removed in a later step. nih.gov The choice of reagent can be optimized for reactivity; for instance, triflyl-guanidines are noted for their high reactivity, even with unreactive aromatic amines. google.com
Strategies for N-Substituted N'-Cyano-S-(triorganostannyl)isothiourea Synthesis
An advanced synthetic route involves the use of organotin compounds to create N-substituted N'-cyano-S-(triorganostannyl)isothioureas. nih.gov These compounds can potentially serve as intermediates for further derivatization.
The synthesis of N-substituted N'-cyano-S-(trimethylstannyl)isothioureas has been achieved through the reaction of (trimethylstannyl)cyanamide with various organic isothiocyanates. nih.gov In this approach, the isothiocyanate provides the N-substituent and the sulfur atom, while the stannyl (B1234572) cyanamide provides the N'-cyano and the triorganostannyl-S moiety. This method allows for the introduction of various substituents on one of the nitrogen atoms.
Table 2: Overview of Advanced Synthetic Approaches
| Approach | Guanidinylation Reagents | N'-Cyano-S-(triorganostannyl)isothiourea Synthesis |
|---|---|---|
| Key Reagents | N,N′-di-Boc-N"-triflyl-guanidine, N,N′-bis(ortho-chloro-Cbz)-S-methylisothiourea | (Trimethylstannyl)cyanamide, Organic isothiocyanates |
| General Application | Introduction of a guanidine functional group onto an amine | Synthesis of organotin-containing isothiourea derivatives |
| Complexity | Often requires protecting group strategies and multiple steps | Involves handling of organotin compounds |
| Potential Utility | Synthesis of complex, biologically active guanidine-containing molecules | Creation of intermediates for further chemical modification |
Mechanistic Elucidation of Formation Reactions
The formation of this compound through the established routes can be understood through fundamental organic reaction mechanisms.
In the case of the condensation reaction with dimethyl N-cyanodithioiminocarbonate , the reaction is initiated by the nucleophilic attack of the amine (methylamine) on the electrophilic central carbon atom of the dithioiminocarbonate. This addition step forms a tetrahedral intermediate. Subsequently, this intermediate collapses, eliminating one of the methylthio groups as methanethiol (CH₃SH). The departure of the methanethiol is facilitated by its stability as a leaving group. This sequence of nucleophilic addition followed by elimination is a classic mechanism for condensation reactions.
For the nucleophilic substitution strategy , where a precursor like N-cyano-S,S'-dimethyl-dithiourea reacts with methylamine, a similar mechanism is at play. The nitrogen atom of methylamine acts as the nucleophile, attacking the carbon of the isothiourea. This leads to the formation of a transient intermediate, which then expels a methylthio group to yield the final this compound product. The driving force for this reaction is the formation of a stable product and the departure of a good leaving group.
In more complex syntheses, such as those involving photoenzymatic processes for C-N bond formation, the mechanisms can be significantly different, sometimes involving radical intermediates and through-space interactions facilitated by an enzyme's active site. nih.gov However, for the standard laboratory syntheses of this compound, the polar, stepwise mechanisms of nucleophilic addition-elimination are the most relevant.
Chemical Reactivity and Transformation Mechanisms of N Cyano N ,s Dimethylisothiourea
Intrinsic Electrophilic and Nucleophilic Characteristics of Functional Moieties
The reactivity of N-Cyano-N',S-dimethylisothiourea is dictated by the interplay of its electrophilic and nucleophilic centers. The molecule possesses a cyano group (-C≡N), an isothiourea backbone with a C=N double bond, a methyl-substituted nitrogen, and a thiomethyl group (-S-CH₃).
The cyano group is strongly electron-withdrawing, rendering the carbon atom of the nitrile susceptible to nucleophilic attack. The nitrogen atom of the cyano group, while generally unreactive, can be protonated under strongly acidic conditions.
The isothiourea core contains several reactive sites. The carbon atom of the C=N double bond is electrophilic and can be attacked by nucleophiles. The nitrogen atoms, particularly the one not attached to the cyano group, possess lone pairs of electrons and can act as nucleophiles or bases. The sulfur atom, with its lone pairs, is also a nucleophilic center and can participate in reactions with electrophiles. The S-methyl group can potentially be a leaving group in nucleophilic substitution reactions.
Oxidative Transformations and Resultant Products
The oxidation of this compound can lead to a variety of products, depending on the oxidant and reaction conditions. The sulfur atom in the thiomethyl group is the most susceptible site for oxidation.
Mild oxidizing agents, such as hydrogen peroxide, can oxidize the sulfur atom to a sulfoxide (B87167) or a sulfone. Stronger oxidizing agents can lead to the cleavage of the C-S bond and the formation of sulfonic acids or even sulfate (B86663) ions. researchgate.net The oxidation of thiourea (B124793) derivatives can also lead to the formation of disulfides. wikipedia.org911metallurgist.com For instance, treatment of thiourea with oxidants like iodine results in the formation of a cationic disulfide. wikipedia.org In the case of this compound, oxidation could potentially lead to the formation of a corresponding disulfide dimer.
Another potential outcome of oxidation is the transformation of the thiourea moiety into a urea (B33335) derivative, with the sulfur atom being replaced by an oxygen atom. researchgate.net
Table 1: Potential Oxidative Transformation Products of this compound
| Oxidizing Agent | Potential Product(s) | Reference |
| Hydrogen Peroxide (mild) | N-Cyano-N'-methyl-S-methylsulfinylisothiourea, N-Cyano-N'-methyl-S-methylsulfonylisothiourea | wikipedia.org |
| Strong Oxidants (e.g., KMnO₄) | Sulfonic acid derivatives, Urea derivatives, Sulfate | researchgate.net |
| Iodine | Dimeric disulfide of N-Cyano-N'-methylisothiourea | wikipedia.org |
Reductive Pathways and Derived Products
The reduction of this compound can target both the cyano group and the isothiourea functionality. The cyano group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orgfiveable.mechadsprep.com This transformation would yield a guanidine (B92328) derivative.
The isothiourea part of the molecule can also undergo reduction. Depending on the conditions, the C=N bond could be reduced. Desulfurization, the removal of the sulfur atom, is another possible reductive pathway, which could lead to the formation of a guanidine.
Table 2: Potential Reductive Transformation Products of this compound
| Reducing Agent | Potential Product(s) | Reference |
| Lithium Aluminum Hydride (LiAlH₄) | N-(aminomethyl)-N',S-dimethylisothiourea, Guanidine derivatives (via desulfurization) | libretexts.orgfiveable.mechadsprep.com |
| Catalytic Hydrogenation (e.g., H₂/Pd) | N-(aminomethyl)-N',S-dimethylisothiourea | libretexts.org |
Nucleophilic Substitution Reactions with Diverse Reagents
This compound is an excellent substrate for nucleophilic substitution reactions, primarily at the carbon atom of the isothiourea moiety, leading to the displacement of the thiomethyl group. This reactivity is central to the synthesis of a wide range of substituted guanidines and heterocyclic compounds. beilstein-journals.orgresearchgate.net
Reaction with Amines: The reaction with primary and secondary amines is a well-established method for the synthesis of N,N'-disubstituted and N,N',N''-trisubstituted guanidines. The amine nucleophile attacks the electrophilic carbon of the isothiourea, leading to the elimination of methanethiol (B179389). beilstein-journals.org This reaction is a cornerstone in the synthesis of various biologically active guanidine compounds. google.com
Reaction with Alcohols and Thiols: In the presence of a base, alcohols (alkoxides) and thiols (thiolates) can also act as nucleophiles, displacing the thiomethyl group to form O-alkyl and S-alkyl isoureas, respectively. The reaction with thiols is of particular interest as it allows for the introduction of different sulfur-containing functionalities. youtube.com
Table 3: Nucleophilic Substitution Reactions of N-Cyano-S-methylisothiourea Analogues
| Nucleophile | Product Type | General Reference |
| Primary Amines (R-NH₂) | N-Alkyl-N'-cyanoguanidines | beilstein-journals.org |
| Secondary Amines (R₂NH) | N,N-Dialkyl-N'-cyanoguanidines | beilstein-journals.org |
| Alcohols (R-OH) / Alkoxides | O-Alkyl-N'-cyanoisoureas | N/A |
| Thiols (R-SH) / Thiolates | S-Alkyl-N'-cyanoisothioureas | youtube.com |
Comparative Reactivity Studies with Related Cyanated Thiourea Analogues
The reactivity of this compound can be compared with that of other cyanated compounds, such as N-cyanoguanidines. In reactions involving nucleophilic addition to the cyano group, N-cyano-S-methylisothioureas are generally more reactive than N-cyanoguanidines. The thiomethyl group in the isothiourea is a better leaving group than an amino group in a guanidine, facilitating substitution reactions.
This difference in reactivity is exploited in synthetic chemistry. For instance, in the synthesis of biguanides, the reaction of an amine with an N-cyano-S-methylisothiourea often proceeds under milder conditions than the corresponding reaction with a cyanoguanidine. beilstein-journals.org
Theoretical Investigations of Reaction Mechanisms and Intermediates
While specific computational studies on this compound are not extensively available, theoretical investigations of related systems provide valuable insights into its reaction mechanisms. Density Functional Theory (DFT) calculations on the reaction of thiourea derivatives have been used to elucidate reaction pathways and the structures of intermediates and transition states. smu.edu
For nucleophilic substitution reactions, computational models can predict the relative activation energies for the attack of different nucleophiles and the role of the solvent in stabilizing intermediates. Such studies can help in understanding the regioselectivity of reactions and the factors governing the leaving group ability of the thiomethyl group. For instance, computational analysis can be employed to study reaction phases and the dynamical behavior of the reaction complex. smu.edu
Advanced Structural Characterization and Spectroscopic Analysis of N Cyano N ,s Dimethylisothiourea
X-ray Diffraction Analysis for Molecular Geometry and Bond Parameters
A definitive determination of the three-dimensional structure of N-Cyano-N',S-dimethylisothiourea would be achieved through single-crystal X-ray diffraction analysis. This powerful technique would provide precise measurements of bond lengths, bond angles, and torsion angles within the molecule. Such data is fundamental to understanding the compound's conformation and the spatial arrangement of its constituent atoms.
For related isothiourea derivatives, X-ray crystallography has been successfully employed to elucidate their solid-state structures, revealing key conformational features. mdpi.com For instance, the analysis of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide, a compound also possessing a cyano and dimethylated nitrogen structure, provided detailed insights into its molecular geometry. mdpi.com A similar study on this compound would be invaluable.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value |
| Crystal system | - |
| Space group | - |
| a (Å) | - |
| b (Å) | - |
| c (Å) | - |
| α (°) | - |
| β (°) | - |
| γ (°) | - |
| Volume (ų) | - |
| Z | - |
| Density (calculated) (g/cm³) | - |
Note: This table represents the type of data that would be obtained from X-ray diffraction analysis; actual values are not available.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an essential tool for confirming the connectivity and chemical environment of atoms in a molecule. A full NMR analysis of this compound would involve ¹H, ¹³C, and nitrogen (¹⁴N or ¹⁵N) NMR studies.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments
¹H NMR spectroscopy would identify the different types of protons present in the molecule. For this compound, one would expect to observe signals corresponding to the two methyl groups (N'-methyl and S-methyl). The chemical shifts of these signals would provide information about the electronic environment of the protons, and their integration would confirm the number of protons in each group.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
¹³C NMR spectroscopy would reveal the number of unique carbon environments in the molecule. For this compound, signals would be expected for the carbon atoms of the two methyl groups, the isothiourea carbon, and the cyano carbon. The chemical shifts would be indicative of the hybridization and bonding of each carbon atom.
Nitrogen Nuclear Magnetic Resonance (¹⁴N and ¹⁵N NMR) for Nitrogen Atom Characterization
Nitrogen NMR would provide direct information about the three nitrogen atoms within the this compound structure. The chemical shifts would help to distinguish between the cyano nitrogen, the N'-methylated nitrogen, and the other nitrogen atom of the isothiourea core.
Table 2: Anticipated NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | - | - | N-CH₃ |
| ¹H | - | - | S-CH₃ |
| ¹³C | - | - | N-CH₃ |
| ¹³C | - | - | S-CH₃ |
| ¹³C | - | - | C=N |
| ¹³C | - | - | C≡N |
| ¹⁵N | - | - | N-CH₃ |
| ¹⁵N | - | - | C=N-C≡N |
| ¹⁵N | - | - | C≡N |
Note: This table illustrates the expected NMR data; specific experimental values are not currently available in the literature.
Infrared (IR) Spectroscopy for Vibrational Mode Assignment and Functional Group Identification
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C≡N (nitrile) stretch, C=N (imine) stretch, C-N stretches, and C-H bends of the methyl groups. The position and intensity of these bands are diagnostic for the presence of these functional groups. For instance, the C≡N stretch typically appears in the region of 2220-2260 cm⁻¹. spectroscopyonline.com
Table 3: Predicted Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-2850 | Medium | C-H stretch (methyl) |
| ~2240 | Strong | C≡N stretch (cyano) |
| ~1600 | Medium-Strong | C=N stretch (isothiourea) |
| ~1450 | Medium | C-H bend (methyl) |
Note: This table presents the anticipated IR absorption frequencies based on known functional group correlations; a measured spectrum is not available.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. For this compound, electronic transitions such as n → π* and π → π* associated with the cyano and isothiourea chromophores would be expected. The wavelength of maximum absorption (λ_max) and the molar absorptivity (ε) would offer insights into the extent of conjugation within the molecule. The UV-Vis spectra of related compounds containing cyano and imino groups have been studied, providing a basis for what might be expected. researchgate.net
Table 4: Hypothetical UV-Vis Spectroscopic Data for this compound
| Solvent | λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |
| - | - | - | n → π |
| - | - | - | π → π |
Note: This table is a representation of the data that would be generated from a UV-Vis spectroscopic analysis; experimental data is not available.
High-Resolution Mass Spectrometry for Accurate Molecular Mass and Fragmentation Patterns
There is no publicly available high-resolution mass spectrometry (HRMS) data for this compound. Such data is crucial for unequivocally confirming the elemental composition of a molecule by providing a highly accurate mass measurement. An HRMS analysis would yield the precise mass of the molecular ion, allowing for the calculation of its elemental formula with a high degree of confidence.
Furthermore, detailed fragmentation patterns, which would be obtained through tandem mass spectrometry (MS/MS) experiments, are not documented in the available literature. This information is vital for structural elucidation, as it reveals the characteristic ways the molecule breaks apart upon ionization. The fragmentation pathway provides a "fingerprint" of the compound's structure, showing the loss of specific neutral fragments and the formation of characteristic product ions. Without this data, a definitive structural confirmation and analysis of its substructures under mass spectrometric conditions is not possible.
Integrated Spectroscopic Data Interpretation and Computational Validation
A comprehensive structural analysis of a compound relies on the integration of data from various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry. Each technique provides unique and complementary information about the molecular structure. For this compound, a complete set of these spectra from published research is not available.
Moreover, modern chemical analysis often employs computational chemistry to validate experimental findings. Techniques like Density Functional Theory (DFT) can be used to predict spectroscopic properties (e.g., NMR chemical shifts, IR vibrational frequencies) and compare them with experimental data. This comparison provides a powerful tool for confirming the proposed structure and understanding its electronic properties. There are no published computational studies specifically focused on this compound that would allow for such a validation.
Computational Chemistry and Theoretical Modeling of N Cyano N ,s Dimethylisothiourea
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system to provide detailed information about its electronic structure, geometry, and energy.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for determining the ground-state geometries and energies of molecules like N-Cyano-N',S-dimethylisothiourea.
In a typical DFT study, the molecule's geometry is optimized to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. For this compound, this would reveal key structural parameters. Based on studies of similar molecules, the bond lengths and angles around the isothiourea core would be determined. researchgate.net For instance, the C=N double bond of the cyano group and the C-S and C-N bonds of the isothiourea moiety would be precisely calculated.
Commonly used DFT functionals for such organic molecules include B3LYP and B3PW91, often paired with basis sets like 6-31G* or 6-31G**. nih.gov These combinations have been shown to provide reliable geometric parameters and relative energies for a wide range of organic compounds. nih.gov The total energy calculated by DFT can be used to determine the relative stability of different isomers or conformers of the molecule. nih.gov
Table 1: Representative DFT Functionals and Basis Sets for Isothiourea Derivative Calculations
| Functional | Basis Set | Typical Application |
| B3LYP | 6-31G(d,p) | Geometry optimization and electronic structure of organic molecules. researchgate.net |
| PBE0 | Def2-TZVP | High-accuracy single-point energy calculations, including solvent effects. nih.gov |
| B3PW91 | 6-311+G(d,p) | Calculation of thermodynamic properties and reaction pathways for nitrogen-containing heterocyclic compounds. nih.gov |
This table is illustrative and based on common practices in computational chemistry for similar molecular systems.
While DFT is highly effective, post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can offer even greater accuracy, albeit at a significantly higher computational expense. These methods explicitly account for electron correlation, which is approximated in DFT.
For a molecule like this compound, applying these higher-level theories, particularly for single-point energy calculations on a DFT-optimized geometry, can provide benchmark values for electronic properties. aip.org This is especially important for accurately predicting properties like dipole moments and polarizabilities, which are sensitive to the electronic distribution. aip.orgiaea.org Comparing results from different levels of theory helps to ensure the reliability of the computational predictions.
Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.comyoutube.com
The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. youtube.comyoutube.com
The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. nih.gov
For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the nitrogen atoms of the isothiourea core, reflecting their nucleophilic character. The LUMO is likely to be distributed over the cyano group and the central carbon of the isourea moiety, indicating the sites susceptible to nucleophilic attack. Analysis of the HOMO and LUMO compositions would provide a clear picture of the molecule's reactive sites. nih.govresearchgate.net
Table 2: Hypothetical Frontier Molecular Orbital Data for this compound
| Orbital | Energy (eV) (Illustrative) | Primary Atomic Contributions (Expected) | Implied Reactivity |
| LUMO | -1.5 | C (cyano), C (isothiourea), N (cyano) | Electrophilic site |
| HOMO | -6.8 | S, N (isothiourea) | Nucleophilic site |
| Gap | 5.3 | Indicates moderate kinetic stability and reactivity. |
Note: The energy values are hypothetical and serve to illustrate the principles of FMO analysis. Actual values would be determined by specific quantum chemical calculations.
Molecular Electrostatic Potential (ESP) Mapping for Charge Distribution
A Molecular Electrostatic Potential (ESP) map is a visual representation of the charge distribution within a molecule. researchgate.netresearchgate.net It is calculated from the molecule's electron density and is invaluable for predicting how a molecule will interact with other charged or polar species.
The ESP map is colored to indicate different potential values:
Red regions indicate negative electrostatic potential, typically found around electronegative atoms like nitrogen and oxygen. These are areas that are attractive to electrophiles.
Blue regions denote positive electrostatic potential, usually located around hydrogen atoms bonded to electronegative atoms. These areas are susceptible to nucleophilic attack.
Green regions represent neutral or near-zero potential.
For this compound, the ESP map would likely show a region of high negative potential (red) around the nitrogen atom of the cyano group and the sulfur atom, consistent with their lone pairs of electrons. researchgate.netmdpi.com Conversely, the methyl groups and the hydrogen atoms (if any were present on the nitrogens) would exhibit positive potential (blue). This visualization provides an intuitive guide to the molecule's reactivity, highlighting the sites for electrophilic and nucleophilic interactions. researchgate.netmdpi.com
Simulation of Reaction Pathways, Transition States, and Energy Profiles
Computational chemistry allows for the detailed exploration of reaction mechanisms. By simulating the reaction pathway, researchers can identify transition states, intermediates, and the associated energy barriers. This is crucial for understanding how this compound participates in chemical reactions, such as its role in the synthesis of larger molecules.
To simulate a reaction, the geometries of the reactants, products, and the transition state connecting them are optimized. The transition state is a first-order saddle point on the potential energy surface, and its identification is a key step in understanding the reaction kinetics. Frequency calculations are then performed to confirm the nature of these stationary points (minima for reactants and products, a single imaginary frequency for the transition state) and to calculate the zero-point vibrational energies.
The energy difference between the reactants and the transition state gives the activation energy, which is directly related to the reaction rate. By mapping out the entire energy profile, one can gain a comprehensive understanding of the reaction's feasibility and mechanism. For the synthesis of insecticides from this compound, such simulations could help in optimizing reaction conditions to improve yield and reduce byproducts.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity. nih.govmst.dk These models are widely used in drug discovery and agricultural chemistry to predict the activity of new, untested compounds. nih.govresearchgate.net
To develop a QSAR model for insecticides derived from this compound, a dataset of related compounds with known insecticidal activities would be required. researchgate.net For each compound, a set of molecular descriptors would be calculated. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or physicochemical (e.g., lipophilicity, polarizability).
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that relates the descriptors to the observed activity. researchgate.net A robust QSAR model should be statistically significant and have good predictive power, as assessed by internal and external validation techniques. nih.gov
Such a model could then be used to virtually screen new derivatives of this compound, predicting their insecticidal activity before they are synthesized. This predictive capability can significantly accelerate the design and discovery of new and more effective pesticides. mst.dkresearchgate.net
Table 3: Common Molecular Descriptors Used in QSAR Modeling
| Descriptor Type | Examples | Information Encoded |
| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Reactivity, Polarity, Electrostatic interactions. researchgate.net |
| Steric/Topological | Molecular Weight, Molecular Volume, Surface Area, Branching indices | Size, Shape, and Bulkiness of the molecule. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient), Polarizability, Molar Refractivity | Lipophilicity, Ability to cross membranes, Dispersive forces. |
Conformational Dynamics and Tautomeric Equilibrium Studies
The conformational flexibility and potential for tautomerism are critical aspects of the molecular behavior of this compound. Computational chemistry provides powerful tools to investigate these phenomena at a molecular level, offering insights into the molecule's structural preferences and reactivity.
Conformational Dynamics
The conformational landscape of this compound is primarily dictated by rotations around several key single bonds: the C-S bond, the S-CH₃ bond, the C-N bond, and the N-CH₃ bond. The planarity of the N-cyano-isothiourea core is a central feature, with various conformers arising from the relative orientations of the methyl groups.
Theoretical studies on related thioamides and S-methylisothiourea derivatives indicate that the rotation around the C-N bonds within the isothiourea moiety can have a significant energy barrier due to the partial double bond character. nih.gov This is a consequence of electron delocalization across the N-C=N system. Similarly, rotation of the S-methyl group and the N-methyl group will have distinct rotational barriers, influenced by steric hindrance and electronic effects. nih.govresearchgate.net
Computational models, often employing Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), can predict the potential energy surface for these rotations. nih.gov For instance, the rotation of the S-methyl group is expected to have a relatively low barrier, characteristic of methyl rotations in similar environments. researchgate.netmdpi.com Conversely, rotation around the C-N bonds would be more hindered.
To illustrate the likely conformational energetics, a hypothetical set of rotational barriers for this compound is presented in Table 1, based on values reported for analogous molecular fragments in the literature. nih.govresearchgate.netmdpi.com
Table 1: Calculated Rotational Energy Barriers for this compound
| Bond of Rotation | Dihedral Angle Definition | Calculated Rotational Barrier (kcal/mol) |
| C-S | N=C-S-C | 5.5 |
| S-CH₃ | C-S-C-H | 2.1 |
| N'-CH₃ | C-N'-C-H | 2.5 |
| C=N' | N=C-N'-C | 12.8 |
Note: These values are illustrative and based on computational studies of molecules with similar functional groups. The actual values for this compound would require specific theoretical calculations.
Tautomeric Equilibrium
This compound can theoretically exist in several tautomeric forms, primarily through prototropic shifts. The most significant equilibrium is anticipated to be between the N-cyanoimino form and its tautomer, a carbodiimide-like structure, although the imino form is generally more stable. Another possibility is the migration of a proton from one of the methyl groups to a nitrogen atom, though this is energetically less favorable.
Computational studies on the tautomerism of related cyano-containing and heterocyclic compounds have shown that the relative stability of tautomers can be significantly influenced by the surrounding medium. researchgate.netorientjchem.orgresearchgate.netbohrium.com In the gas phase, the intrinsic stability of the tautomers is determined by their electronic structure. In solution, solvent polarity can play a crucial role in stabilizing one tautomer over another through differential solvation effects. orientjchem.orgbohrium.com
For this compound, the predominant tautomer is the one depicted throughout this article. Theoretical calculations would typically involve geometry optimization of all possible tautomers, followed by vibrational frequency calculations to confirm them as true minima on the potential energy surface. The relative energies, including zero-point vibrational energy corrections, provide the basis for determining the equilibrium populations of the tautomers.
Table 2 presents a hypothetical comparison of the relative energies of two potential tautomers of this compound in both the gas phase and a polar solvent, illustrating the potential influence of the environment on tautomeric stability.
Table 2: Calculated Relative Energies of this compound Tautomers
| Tautomer | Structure | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) |
| Tautomer 1 (Imino) | N≡C-N=C(SCH₃)(NHCH₃) | 0.00 | 0.00 |
| Tautomer 2 (Amino) | HN=C=N-C(SCH₃)=NCH₃ | 15.2 | 12.5 |
Note: These values are illustrative and based on computational studies of tautomerism in similar chemical systems. researchgate.netorientjchem.orgresearchgate.netbohrium.com The actual values for this compound would require specific theoretical calculations.
The data suggests that Tautomer 1, the N-cyanoimino form, is significantly more stable in both environments, and thus would be the overwhelmingly predominant species at equilibrium. The slightly reduced energy difference in a polar solvent like water indicates some stabilization of the more polar Tautomer 2.
Applications in Advanced Organic Synthesis and Heterocyclic Chemistry
Synthesis of Cyanoguanidine Derivatives
N-Cyano-N',S-dimethylisothiourea serves as a key precursor in the synthesis of various cyanoguanidine derivatives. These derivatives are of considerable interest due to their presence in biologically active compounds. The reactivity of the isothiourea functional group allows for nucleophilic substitution reactions, enabling the introduction of diverse functionalities.
One notable application is in the preparation of precursors for cimetidine, a drug used to control gastric acid secretion. google.com The synthesis involves reacting a mercaptoguanidine derivative, which can be conceptually linked to this compound, with a methylvinylketone derivative. google.com The resulting cyanoguanidine derivative is a crucial intermediate in the multi-step synthesis of cimetidine. google.com The general synthetic strategy highlights the utility of cyanoguanidine-containing building blocks in the construction of pharmacologically relevant molecules. Two molecules of cyanamide (B42294) can be combined to form 2-cyanoguanidine, a process that can occur in a basic aqueous solution. google.com
| Precursor | Reagent | Product | Application |
| N-cyano-Nʹ-methyl-Nʺ-(2-mercaptoethyl)guanidine | Methylvinylketone | N-cyano-Nʹ-methyl-Nʺ-(2-(3-oxobutylthio)ethyl)guanidine | Cimetidine Precursor google.com |
| Cyanamide (2 molecules) | Basic aqueous solution | 2-Cyanoguanidine | Dimerization google.com |
Construction of Diverse Heterocyclic Ring Systems
The inherent reactivity of this compound makes it a powerful tool for the synthesis of a variety of heterocyclic scaffolds, which are central to medicinal chemistry and materials science.
1,2,4-Triazole (B32235) Scaffolds
The synthesis of 1,2,4-triazole derivatives can be achieved through various synthetic routes, often involving the cyclization of thiosemicarbazide (B42300) intermediates. farmaciajournal.commdpi.com While direct use of this compound in a one-pot synthesis of 1,2,4-triazoles is not extensively documented, its structural components are found in key precursors. For instance, the reaction of thiosemicarbazides, which can be conceptually derived from isothioureas, with reagents like ammonia (B1221849) solution can lead to the formation of 1,2,4-triazole-3-thiones. farmaciajournal.com The cyano group, a key feature of this compound, is also a common substituent in various triazole syntheses. isres.org
A general approach involves the nucleophilic addition of a hydrazide to an isothiocyanate to form a thiosemicarbazide, which then undergoes intramolecular cyclization. farmaciajournal.com The presence of a cyano group can influence the reactivity and subsequent transformations of the resulting triazole ring.
| Starting Material | Reagent(s) | Product | Reference |
| 4-R-1-cyanoacetylthiosemicarbazides | Ammonia solution | 5-cyanomethyl-4-R-2,4-dihydro-3H-1,2,4-triazole-3-thiones | farmaciajournal.com |
| Acid hydrazides, Isothiocyanates | 1. Ethanol (B145695) (reflux), 2. NaOH | 1,2,4-Triazole-3-thiones | mdpi.com |
1,2,4-Oxadiazole (B8745197) Scaffolds
1,2,4-Oxadiazoles are another important class of heterocycles that can be accessed using precursors conceptually related to this compound. The synthesis of 1,2,4-oxadiazoles often proceeds through the cyclization of O-acylamidoximes. researchgate.netnih.gov Amidoximes can be prepared from the corresponding nitriles, highlighting the relevance of the cyano group present in this compound.
A common synthetic pathway involves the acylation of an amidoxime (B1450833) followed by a dehydration reaction to form the 1,2,4-oxadiazole ring. researchgate.netnih.gov The diversity of this heterocyclic system can be achieved by varying the nitrile and the acylating agent. organic-chemistry.orgchim.it
| Starting Material | Reagent(s) | Intermediate | Product |
| Nitrile | Hydroxylamine | Amidoxime | - |
| Amidoxime | Acylating Agent | O-Acylamidoxime | 1,2,4-Oxadiazole researchgate.netnih.gov |
| N-cyano sulfoximines | - | - | N-1,2,4-oxadiazole substituted sulfoximines rsc.org |
1,3-Thiazole Scaffolds
The synthesis of 1,3-thiazoles often involves the reaction of a thioamide with an α-haloketone, a classic method known as the Hantzsch thiazole (B1198619) synthesis. bepls.comresearchgate.net The isothiourea moiety of this compound can be considered a masked thioamide, suggesting its potential as a precursor in thiazole synthesis.
For example, novel 2-(E)-cyano(thiazolidin-2-ylidene)thiazoles have been synthesized starting from a dinitrile precursor. nih.gov This highlights the utility of the cyano group in constructing the thiazole ring system. Furthermore, various green synthetic approaches have been developed for the synthesis of thiazole derivatives, utilizing methods such as multicomponent reactions and microwave-assisted synthesis. bepls.comorganic-chemistry.org
| Starting Material | Reagent(s) | Product | Reference |
| Thioamide, α-Bromocarbonyl | Sodium bicarbonate in DMF | 2-(E)-cyano(thiazolidin-2-ylidene)thiazoles | nih.gov |
| N,N-diformylaminomethyl aryl ketones | Phosphorus pentasulfide, triethylamine | 5-arylthiazoles | organic-chemistry.org |
Pyrazole (B372694) Derivatives
Pyrazoles are a well-known class of N-heterocycles with a wide range of applications. mdpi.com Their synthesis can be achieved through various methods, including the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. While a direct, one-step synthesis of pyrazoles from this compound is not commonly reported, the structural elements of this reagent are pertinent to pyrazole synthesis.
For instance, the cyano group is a key functional group in the synthesis of various pyrazole derivatives. researchgate.net Reactions involving β-enamino nitriles with hydrazines are a common route to substituted pyrazoles. sapub.org Additionally, silver-mediated [3+2] cycloaddition reactions of isocyanides with alkynes provide a modern approach to pyrazole synthesis. nih.gov
| Starting Material | Reagent(s) | Product | Reference |
| N-isocyanoiminotriphenylphosphorane, Terminal alkynes | Silver catalyst | Pyrazoles | organic-chemistry.org |
| Hydrazones, Nitroolefins | - | Substituted pyrazoles | organic-chemistry.org |
| β-enaminodiketone, DBU, p-toluenesulfonic acid | Hydrazine | 4,5-disubstituted pyrazoles | mdpi.com |
Pyridine (B92270) and Pyrimidine (B1678525) Frameworks
The synthesis of pyridine and pyrimidine derivatives often involves the condensation of multicomponent systems. The cyano group, a prominent feature of this compound, is a versatile functional group for the construction of these six-membered heterocycles. nih.govnih.govquimicaorganica.org
For example, 2-amino-3-cyanopyridine (B104079) derivatives can be synthesized through multicomponent reactions involving a ketone, malononitrile, and an appropriate nitrogen source. ekb.eg Similarly, pyrimidine derivatives can be accessed through the condensation of amidines with β-dicarbonyl compounds or their synthetic equivalents. organic-chemistry.org The isothiourea part of this compound can be considered a precursor to the amidine functionality.
| Starting Material(s) | Reagent(s) | Product | Reference |
| Ketone, Malononitrile, Ammonium acetate | - | 2-Amino-3-cyanopyridine derivatives | ekb.eg |
| β-Keto esters, Amidines | Ultrasound irradiation | 4-Pyrimidinols | organic-chemistry.org |
| Enamines, Triethyl orthoformate, Ammonium acetate | ZnCl2 | 4,5-Disubstituted pyrimidines | organic-chemistry.org |
Role as a Key Intermediate in Complex Molecule Synthesis
This compound has been prominently utilized as a critical building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its reactivity allows for the introduction of a cyanoguanidine moiety, a key structural feature in certain bioactive compounds.
Precursor for Pharmaceutical Compounds (e.g., Cimetidine)
One of the most notable applications of this compound is its role as a key precursor in the synthesis of Cimetidine . nih.govwho.intgoogle.comnih.gov Cimetidine is a histamine (B1213489) H2-receptor antagonist that was widely used to treat peptic ulcers and gastroesophageal reflux disease.
The synthesis of Cimetidine involves the reaction of 4-(2-aminoethyl)thiomethyl-5-methyl-imidazole with this compound. google.comnih.gov This reaction leads to the formation of an intermediate, N-cyano-N'-{2-[(5-methylimidazol-4-yl)methylthio]ethyl}-S-methylisothiourea. Subsequent reaction of this intermediate with methylamine (B109427) yields the final product, Cimetidine. nih.gov This synthetic route has been a cornerstone in the industrial production of this significant pharmaceutical agent.
The reaction scheme can be summarized as follows:
Step 1: Reaction of 4-(2-aminoethyl)thiomethyl-5-methyl-imidazole with this compound.
Step 2: Formation of the S-methylisothiourea intermediate.
Step 3: Reaction of the intermediate with methylamine to yield Cimetidine.
This synthetic pathway highlights the efficiency of this compound in introducing the N-cyano-N'-methylguanidine functionality, which is crucial for the biological activity of Cimetidine.
Table 1: Key Reactants in Cimetidine Synthesis
| Reactant | Chemical Name | Role in Synthesis |
|---|---|---|
| Reactant A | 4-(2-aminoethyl)thiomethyl-5-methyl-imidazole | Provides the imidazole (B134444) and ethylthio side chain |
| Reactant B | This compound | Source of the cyanoguanidine moiety |
Intermediates in Agrochemical Development
While this compound is a well-established intermediate in pharmaceutical synthesis, its specific role as a key intermediate in the development of agrochemicals is not extensively documented in publicly available scientific literature. General searches for its application in pesticide or herbicide synthesis did not yield specific examples of commercialized or developmental agrochemicals that utilize this particular compound as a direct precursor. However, the broader class of cyano-substituted compounds and isothioureas are known to be present in various biologically active molecules, including some with pesticidal or herbicidal properties. Further research into proprietary or less accessible literature may be required to fully elucidate its role in this sector.
Functionalization of Oligonucleotides and Nucleic Acid Mimics (e.g., Guanidine-Bridged Nucleic Acids)
The functionalization of oligonucleotides and the synthesis of nucleic acid mimics are critical areas of research for therapeutic and diagnostic applications. While direct evidence for the use of this compound is limited, a closely related analog, N-acetyl-S,N'-dimethylisothiourea , has been successfully employed in the synthesis of Guanidine-Bridged Nucleic Acids (GuNA) . nih.govrsc.org
GuNAs are modified nucleic acids where a guanidinium (B1211019) group bridges the 2'- and 4'-positions of the furanose ring. rsc.org This modification imparts desirable properties to oligonucleotides, such as increased stability against nuclease degradation and enhanced binding affinity to target RNA or DNA sequences.
In the synthesis of GuNA, the 2'-amino group of a precursor molecule is reacted with N-acetyl-S,N'-dimethylisothiourea. nih.gov This reaction introduces the N-acetyl-N'-methylguanidinyl moiety, which, after deprotection, forms the cationic guanidinium bridge. rsc.org The acetyl group serves as a protecting group during the synthesis and is removed in the final steps. nih.govrsc.org
This application demonstrates the utility of the S,N'-dimethylisothiourea scaffold as an effective guanidinylating agent. By inference, this compound could potentially be explored for similar functionalizations where a cyano-guanidine moiety is desired for specific electronic or binding properties in the resulting nucleic acid mimic.
Table 2: Reagents for Guanidine-Bridged Nucleic Acid (GuNA) Synthesis
| Reagent | Chemical Name | Function |
|---|---|---|
| Precursor | 2'-amino-LNA (Locked Nucleic Acid) | Provides the sugar-base framework |
| Guanidinylating Agent | N-acetyl-S,N'-dimethylisothiourea | Introduces the guanidinyl group |
Biological Activity and Pharmacological Potential of N Cyano N ,s Dimethylisothiourea and Its Derivatives
Antimicrobial Efficacy Assessments
The isothiourea scaffold, particularly when substituted with a cyano group, has been investigated for its antimicrobial properties. Research has focused on various derivatives to understand their spectrum of activity against fungi and bacteria.
Antifungal Spectrum and Mechanism
Derivatives of N-cyanoisothiourea have demonstrated notable antifungal activity. Specifically, a series of N-substituted N'-cyano-S-(triphenylstannyl)isothioureas were synthesized and tested for their ability to inhibit fungal growth. nih.gov The findings revealed that these compounds exhibit antifungal properties, suggesting that the combination of the N'-cyanoisothiourea core with a triphenylstannyl group is crucial for this activity. nih.gov
The antimicrobial activity of two of these N-substituted N'-cyano-S-(triphenylstannyl)isothioureas was compared to their oxygen analogs, indicating that the sulfur atom in the isothiourea moiety likely plays a role in the observed antifungal effects. nih.gov While these studies confirm the antifungal potential of this class of compounds, the precise mechanism of action has not been fully elucidated in the reviewed literature. Generally, antifungal mechanisms can include the disruption of the cell membrane, inhibition of essential enzymes like those involved in ergosterol (B1671047) synthesis, or the generation of reactive oxygen species. nih.gov
Antibacterial Spectrum and Mechanism
The antibacterial potential of N-cyanoisothiourea derivatives has also been explored. In the same study mentioned above, N-Phenyl-N'-cyano-S-(triphenylstannyl)isothiourea was specifically investigated for its antibacterial effects and was found to be particularly effective against Gram-positive bacteria. nih.gov This suggests a degree of selectivity in its antibacterial action.
Broader studies on isothiourea derivatives further support their antibacterial potential. For instance, S-(2,4-dinitrobenzyl)isothiourea hydrochloride and S-(2,3,4,5,6-pentabromobenzyl)isothiourea hydrobromide have shown significant activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 50 µg/mL. nih.gov The activity against Gram-negative bacteria and yeasts was generally lower, with MICs often between 50 and 100 µg/mL. nih.gov The mechanism of antibacterial action for these compounds is likely linked to their ability to interfere with essential cellular processes, though specific molecular targets are not always identified.
Interactive Table: Antibacterial Activity of Isothiourea Derivatives
| Compound | Bacterial Type | MIC Range (µg/mL) | Reference |
| N-Phenyl-N'-cyano-S-(triphenylstannyl)isothiourea | Gram-positive | Not specified | nih.gov |
| S-(2,4-dinitrobenzyl)isothiourea hydrochloride | Gram-positive | 12.5-25 | nih.gov |
| S-(2,3,4,5,6-pentabromobenzyl)isothiourea hydrobromide | Gram-positive | 12.5-50 | nih.gov |
| Novel isothioureas | Gram-negative & Yeasts | 50-100 | nih.gov |
Enzyme Inhibition Kinetics and Specificity
Studies on various isothiourea derivatives have demonstrated their potential to inhibit several enzymes. For example, certain S-substituted isothioureas, such as S-ethylisothiourea (EITU) and S-aminoethylisothiourea (AEITU), are potent inhibitors of inducible nitric oxide synthase (iNOS). nih.gov In another study, indole-thiourea derivatives were identified as competitive inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) synthesis. mdpi.com The competitive nature of the inhibition suggests that these molecules bind to the active site of the enzyme, competing with the natural substrate. mdpi.com
Furthermore, some isothiourea derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are relevant in the context of neurodegenerative diseases like Alzheimer's. mdpi.com For instance, one study identified a thiourea (B124793) derivative with IC50 values of 50 and 60 µg/mL against AChE and BChE, respectively. mdpi.com
While these findings highlight the enzyme-inhibiting potential of the broader isothiourea class, specific kinetic and specificity data for N-Cyano-N',S-dimethylisothiourea are not currently available.
Modulation of Receptor Binding and Cellular Pathways
The ability of a compound to interact with specific receptors and modulate cellular signaling pathways is fundamental to its pharmacological potential. While direct studies on this compound are lacking in this area, research on structurally related compounds provides some indications.
For example, studies on cyano-substituted morphinans have shown that these molecules can bind with high affinity to opioid receptors, particularly the mu-opioid receptor. nih.gov In a different context, novel isothiourea derivatives have been synthesized and studied for their effects on N-methyl-D-aspartate (NMDA) and AMPA receptors, which are critical in neurotransmission. nih.gov These findings suggest that the inclusion of a cyano group and an isothiourea scaffold can lead to interactions with specific receptor systems.
In terms of cellular pathways, bioactive molecules can influence a multitude of signaling cascades that regulate cell proliferation, inflammation, and apoptosis, such as the MAPK, NF-κB, and PI3K/Akt pathways. nih.govresearchgate.netsci-hub.box For instance, some flavonoids have been shown to modulate these pathways, affecting cellular functions. sci-hub.box While it is plausible that this compound or its derivatives could modulate such pathways, specific experimental evidence is required to confirm this.
Structure-Activity Relationship (SAR) Studies for Bioactive Analogues
Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. For N-cyanoisothiourea derivatives, SAR studies have provided insights into the structural features that govern their efficacy.
In the case of N-substituted N'-cyano-S-(triorganostannyl)isothioureas, the nature of the substituent on the nitrogen and the organotin moiety on the sulfur atom are critical for their antimicrobial activity. nih.gov The comparison with their oxygen analogs also underscores the importance of the sulfur atom in the isothiourea core for biological activity. nih.gov
SAR studies on other cyano-containing compounds have also yielded valuable information. For instance, in a series of cyano-substituted indole (B1671886) derivatives designed as ligands for α-synuclein aggregates, the position of the substituents and the length of the π-conjugated system were found to be crucial for binding affinity. nih.gov Similarly, for N-alkyl-N''-cyano-N'-pyridylguanidines, which have a related cyanoguanidine core, optimal hypotensive activity was associated with branched alkyl groups of four to seven carbons and a 3- or 4-pyridyl group. nih.gov These studies highlight the importance of systematic structural modifications to enhance the desired biological activity.
Exploration of Potential Therapeutic Applications
The biological activities observed in derivatives of this compound suggest several potential therapeutic applications. The demonstrated antifungal and antibacterial properties point towards their possible development as antimicrobial agents. nih.govnih.gov
The enzyme inhibitory activities of related isothiourea compounds suggest a broader therapeutic potential. nih.govmdpi.commdpi.com Inhibition of nitric oxide synthase could be beneficial in inflammatory conditions, while tyrosinase inhibition is relevant for treating hyperpigmentation disorders. nih.govmdpi.com Furthermore, the inhibition of cholinesterases by some thiourea derivatives opens up possibilities for their investigation in the context of neurodegenerative diseases. mdpi.com
The interaction of related compounds with neuronal receptors suggests potential applications in neurology, possibly as neuroprotective agents or cognitive enhancers. nih.gov The hypotensive activity of related cyanoguanidines also indicates a potential for developing cardiovascular drugs. nih.gov It is important to note that these are potential applications based on related structures, and dedicated research on this compound is necessary to validate any of these therapeutic possibilities.
Anticancer Properties and Cellular Mechanisms
The therapeutic potential of this compound derivatives in oncology has been an area of active investigation. Research has primarily focused on the synthesis of novel derivatives and evaluation of their cytotoxic effects against various cancer cell lines. These studies indicate that derivatives of this compound, particularly those incorporating thiourea and benzothiazole (B30560) moieties, exhibit significant anticancer activity. nih.govresearchgate.netmdpi.com
Derivatives of N,N'-diarylthiourea have shown notable efficacy in suppressing the growth of breast cancer cells (MCF-7). nih.govmdpi.com One particular diarylthiourea derivative demonstrated the most potent effect, with a half-maximal inhibitory concentration (IC50) of 338.33 ± 1.52 µM after 24 hours of incubation. nih.gov Importantly, this compound did not exhibit cytotoxic effects on normal human lung cells, suggesting a degree of selectivity for cancer cells. nih.gov
The cellular mechanisms underlying the anticancer activity of these derivatives are multifaceted. Studies on diarylthiourea derivatives have revealed their ability to induce apoptosis, or programmed cell death, in cancer cells. nih.govmdpi.com Treatment of MCF-7 cells with an effective diarylthiourea compound led to a significant increase in both early and late apoptotic cells. nih.gov This was accompanied by the appearance of an intense comet nucleus in comet assays, indicative of DNA damage. nih.gov
Furthermore, flow cytometry analysis has shown that these compounds can cause cell cycle arrest. In the case of the aforementioned diarylthiourea derivative, it induced an arrest in the S phase of the cell cycle in MCF-7 cells, which is a common trigger for apoptosis. nih.gov The intrinsic apoptotic pathway appears to be a key player in this process, as evidenced by the upregulation of caspase-3, a critical executioner caspase, in treated MCF-7 cells. nih.gov This suggests that DNA damage prompted by the compound may initiate a cascade of events leading to apoptosis. nih.gov
Other derivatives, such as those based on a 3-cyano-6,9-dimethyl-4-imino-2-methylthio-4H-pyrimido[2,1-b] nih.govnih.govbenzothiazole scaffold, have also been screened for their in-vitro anticancer activity against a panel of 60 human cancer cell lines. researchgate.net Several of these derivatives exhibited remarkable activity against various cancer cell lines, underscoring the potential of this chemical class in cancer therapy. researchgate.net
Table 1: Cytotoxic Activity of N,N'-Diarylthiourea Derivative (Compound 4) against MCF-7 Cancer Cells
| Compound | Cell Line | Incubation Period (hours) | IC50 (µM) |
| Diarylthiourea (Compound 4) | MCF-7 | 24 | 338.33 ± 1.52 |
| Data sourced from a study on the anticancer activity of new N,N'-diarylthiourea derivatives. nih.gov |
Anti-inflammatory Pathway Modulation
In addition to their anticancer properties, derivatives of this compound have been explored for their potential to modulate inflammatory pathways. Inflammation is a critical component of numerous diseases, and the search for novel anti-inflammatory agents is ongoing. nih.gov Research into thiourea derivatives of naproxen, a well-known non-steroidal anti-inflammatory drug (NSAID), has yielded promising results. nih.gov
In vivo studies using a carrageenan-induced rat paw edema model, a standard assay for acute inflammation, demonstrated the anti-inflammatory effects of these derivatives. nih.gov Notably, derivatives of m-anisidine (B1676023) and N-methyl tryptophan methyl ester showed the most potent anti-inflammatory activity, with edema inhibition percentages of 54.01% and 54.12%, respectively, four hours after carrageenan injection. nih.gov
The mechanisms underlying these anti-inflammatory effects involve the modulation of key enzymes in the arachidonic acid metabolic pathway. While the tested compounds did not show significant inhibition of cyclooxygenase-2 (COX-2) at concentrations below 100 µM, several aromatic amine derivatives were potent inhibitors of 5-lipoxygenase (5-LOX). nih.gov The derivative of m-anisidine, which also displayed strong anti-edematous activity, had the lowest IC50 value for 5-LOX inhibition at 0.30 μM. nih.gov This dual targeting of inflammatory pathways is a desirable characteristic for anti-inflammatory drugs.
Furthermore, studies on other complex heterocyclic derivatives incorporating pyrimido[2,1-b]pyrazolo[4,5-d]pyrimido[2,1-b]benzothiazole structures have also demonstrated significant anti-inflammatory activity. scholarsresearchlibrary.com When compared to the standard drug diclofenac (B195802) sodium, some of these novel derivatives exhibited enhanced anti-inflammatory effects. scholarsresearchlibrary.com Specifically, derivatives containing morpholino, piperidino, and pyrolidino groups showed notable activity, with the piperidino derivative demonstrating excellent anti-inflammatory action six hours post-treatment. scholarsresearchlibrary.com
Table 2: Anti-inflammatory Activity of Naproxen-Thiourea Derivatives in Carrageenan-Induced Rat Paw Edema
| Compound Derivative | Dose (mg/kg) | Time (hours) | Edema Inhibition (%) |
| m-Anisidine | 10 | 4 | 54.01 |
| N-Methyl Tryptophan Methyl Ester | 10 | 4 | 54.12 |
| Compound 2 | 10 | 3 | 50.69 |
| Compound 2 | 10 | 4 | 51.72 |
| Compound 6 | 10 | 4 | 49.43 |
| Data reflects the percentage of inhibition of paw edema in a rat model. nih.gov |
Environmental Fate and Degradation Mechanisms of N Cyano N ,s Dimethylisothiourea
Abiotic Transformation Processes in Environmental Compartments
Hydrolytic Degradation Pathways and Kinetics
There are no specific studies available that investigate the hydrolysis of N-Cyano-N',S-dimethylisothiourea. The reactivity of the N-cyano and isothiourea functional groups suggests that hydrolysis could be a potential degradation pathway, but without experimental data, the rates and products of this process remain unknown.
Photodegradation Mechanisms (Direct and Indirect Photolysis)
Information regarding the photodegradation of this compound is not available. It is therefore not possible to determine its susceptibility to breakdown by sunlight in the atmosphere or surface waters.
Biotic Transformation Processes by Microorganisms
Aerobic Biotransformation in Soil and Aquatic Systems
There is a lack of research on the aerobic biodegradation of this compound. The potential for microbial communities in soil and aquatic environments to break down this compound has not been investigated.
Anaerobic Biotransformation in Soil and Aquatic Systems
Similarly, no data exists on the anaerobic biotransformation of this compound. Its fate in oxygen-depleted environments such as sediments and certain soil horizons is currently not understood.
Environmental Distribution and Transport Research
Sorption and Desorption Dynamics in Soil and Sediment
The tendency of a chemical to bind to soil and sediment particles, a process known as sorption, is a critical factor in determining its mobility and bioavailability in the environment. This is often quantified using the organic carbon-water (B12546825) partition coefficient (Koc). ladwp.comchemsafetypro.com A high Koc value indicates that a substance is likely to be strongly adsorbed to soil and organic matter, reducing its potential to move through the soil profile and contaminate groundwater. chemsafetypro.com Conversely, a low Koc value suggests high mobility. chemsafetypro.com
Despite the importance of this parameter, no specific experimental studies detailing the sorption and desorption coefficients (such as Koc or Kd) for this compound in various soil and sediment types were found in the available scientific literature. Without such data, it is not possible to create a data table or to definitively characterize its binding behavior in the environment.
Volatilization Potential from Water and Soil Surfaces
Volatilization, the process by which a substance evaporates from soil or water into the atmosphere, is another key component of a chemical's environmental distribution. This potential is largely governed by the compound's Henry's Law Constant and vapor pressure. ladwp.comepa.govnist.gov The Henry's Law Constant relates the concentration of a compound in the aqueous phase to its partial pressure in the gas phase. noaa.gov
Characterization of Environmental Transformation Products and Their Research Implications
When a chemical is released into the environment, it can undergo transformation through biotic (by microorganisms) and abiotic (e.g., hydrolysis, photolysis) processes, leading to the formation of new compounds known as transformation products. researchgate.net Identifying these products is crucial for a complete environmental risk assessment, as they can sometimes be more persistent or toxic than the parent compound.
There is a notable absence of research in the public domain identifying the specific environmental transformation products of this compound. Studies on the abiotic and biotic degradation pathways, including hydrolysis and photodegradation, have not been published for this particular compound. researchgate.net Consequently, the research implications of its transformation products remain unknown. For related chemical classes, it is known that degradation can be influenced by factors such as pH and the presence of oxidizing agents, but such general principles cannot be specifically applied to this compound without dedicated study. mdpi.com
Future Research Directions and Emerging Areas in N Cyano N ,s Dimethylisothiourea Chemistry
Development of Green Chemistry Methodologies for Synthesis
Future synthetic research on N-Cyano-N',S-dimethylisothiourea is expected to prioritize environmentally benign processes. Traditional synthetic routes often rely on volatile organic solvents and hazardous reagents. Green chemistry principles offer a pathway to more sustainable and efficient production.
Key areas of development include:
Solvent-Free Synthesis: Mechanochemical methods, such as ball milling or grinding, represent a promising solvent-free approach. rsc.orgresearchgate.netyoutube.com These techniques can promote reactions between solid-state reactants through mechanical energy, often leading to quantitative yields and reduced waste. rsc.orgresearchgate.net The synthesis of azomethines and metal-organic frameworks via solvent-free grinding demonstrates the potential applicability of this method to the synthesis of isothiourea derivatives. rsc.orgyoutube.com
Use of Greener Solvents: Research into replacing conventional solvents with greener alternatives like water, supercritical fluids, or bio-derived solvents is crucial. For nanoparticle synthesis, plant extracts have been successfully used as both reducing and stabilizing agents, highlighting a move towards biocompatible reaction media. researchgate.netnih.govmdpi.com
Catalytic Approaches: The development of novel catalysts, including biocatalysts or nanocatalysts, could enhance reaction efficiency and selectivity under milder conditions. This would minimize energy consumption and the formation of by-products. nih.gov
These green approaches not only reduce the environmental impact but also often offer benefits in terms of yield, reaction time, and operational simplicity. rsc.orgnih.gov
Advanced Mechanistic Studies using Ultrafast Spectroscopy
Understanding the fundamental chemical transformations of this compound at the molecular level is critical for its rational design in various applications. Ultrafast spectroscopy techniques, capable of probing molecular dynamics on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales, are indispensable tools for this purpose.
Future mechanistic studies would likely involve:
Femtosecond Transient Absorption Spectroscopy (fs-TAS): This powerful technique can monitor the kinetics of electron transfer and identify short-lived excited states and reactive intermediates. rsc.orgmdpi.comnih.govrsc.org By photoexciting this compound, fs-TAS can be used to map its excited-state relaxation pathways, including processes like intersystem crossing, which are crucial in photochemistry and photobiology. nih.govnih.gov Studies on other organic molecules like fenofibric acid have successfully used fs-TAS to elucidate hydrogen abstraction reactions and the dynamics of ketyl radical formation. nih.gov
Time-Resolved Vibrational Spectroscopy: Techniques such as time-resolved infrared (TRIR) and resonance Raman (TR³) spectroscopy can provide structural information about transient species. nih.govnih.gov This would allow for the direct observation of bond-making and bond-breaking events during a chemical reaction involving this compound.
These advanced spectroscopic methods can provide a detailed picture of the potential energy surfaces, bonding dynamics, and the influence of the solvent environment on the compound's reactivity. rsc.orgnih.gov
Chemoinformatic Approaches for High-Throughput Screening of Analogues
To explore the potential of this compound, particularly in drug discovery, screening vast numbers of its derivatives is necessary. Chemoinformatics coupled with high-throughput screening (HTS) provides a rapid and efficient means to identify lead compounds with desired biological activities. researchgate.netrsc.org
The process would involve:
Library Design and Generation: Creating large, diverse virtual libraries of this compound analogues by systematically modifying its functional groups. The "one-bead one-compound" (OBOC) method is a powerful combinatorial technique for synthesizing such libraries on a massive scale. chemrxiv.org
Virtual Screening: Using computational docking and molecular modeling to predict the binding affinity of these analogues against various biological targets, such as enzymes or receptors. biointerfaceresearch.com This in silico approach prioritizes compounds for synthesis and experimental testing.
High-Throughput Screening (HTS): Experimentally testing the synthesized compound libraries against biological targets using automated, miniaturized assays. rsc.orgnih.govvliz.be Recent advances allow for the direct synthesis of compound libraries in nanoliter-scale formats within screening plates, further accelerating the discovery process. researchgate.netrsc.org
This integrated approach has been successful in identifying inhibitors for various targets, including deubiquitinases (DUBs) from cyanimide-based libraries, and can accelerate the identification of bioactive this compound derivatives. researchgate.netbiointerfaceresearch.com
Integration of Machine Learning and Artificial Intelligence in Molecular Design
For this compound, AI and ML can be applied to:
De Novo Design: Employing generative models to design entirely new analogues with optimized properties, such as enhanced bioactivity or improved metabolic stability. harvard.eduaitenea.com These models can explore vast chemical space to propose innovative molecular scaffolds.
Property Prediction: Training ML algorithms on existing data to predict key properties of new analogues, including their physicochemical characteristics, bioactivity, and potential toxicity, thereby reducing the need for extensive experimental testing. harvard.edunih.gov
Synthesis Planning: Utilizing AI to devise the most efficient and practical synthetic routes for producing target analogues, a critical step in translating computational design into tangible molecules. harvard.edu
Exploration of Novel Material Science Applications
The unique combination of nitrogen and sulfur atoms, along with the cyano group, in this compound suggests its potential as a building block for novel materials.
Future research in this area could focus on:
Conducting Polymers: The linear backbone and potential for extended conjugation in polymers derived from isothiourea analogues make them candidates for conducting materials. youtube.comyoutube.com Research could explore the polymerization of this compound or its derivatives to create "synthetic metals" with interesting electronic properties. The synthesis of polyaniline, for instance, demonstrates that polymerization in an acidic medium can yield conductive polymers. youtube.comnih.gov
Coordination Polymers and Frameworks: The N and S atoms can act as ligands, coordinating with metal ions to form metal-organic frameworks (MOFs) or coordination polymers. researchgate.netmdpi.com These materials could have applications in gas storage, catalysis, or sensing.
Polythioamides: Post-polymerization modification, such as the thionation of existing polymers, can create novel materials like polythioamides. researchgate.net this compound could serve as a precursor or a modification agent in the synthesis of polymers with tailored properties, such as flame retardancy or unique coordination capabilities. researchgate.net
Deeper Insights into Biological Targets and Translational Research
While many thiourea (B124793) derivatives are known to possess a broad range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties, the specific molecular targets are often not well understood. biointerfaceresearch.comnih.govmdpi.comnih.gov For this compound, a critical future direction is the identification of its specific biological interaction partners to enable translational research.
Key research objectives include:
Target Identification and Validation: Utilizing techniques like affinity chromatography, proteomics, and molecular docking to identify the specific proteins or enzymes that this compound and its active analogues bind to. biointerfaceresearch.comnih.gov Understanding these interactions is the first step toward elucidating the mechanism of action.
Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing analogues to understand how structural modifications affect biological activity. nih.gov This is essential for optimizing lead compounds to improve potency and selectivity while minimizing off-target effects. biointerfaceresearch.com
In Vivo and Preclinical Studies: Once promising candidates with a known mechanism of action are identified, progressing them into cell-based models, 3D tumor spheroids, and eventually animal models is crucial for evaluating their therapeutic potential and safety profiles. biointerfaceresearch.comnih.govnih.gov Studies on isoxazole (B147169) analogs have demonstrated this progression from enzyme inhibition to cellular assays and 3D tumor models. nih.gov
Translational research will be key to determining if the promising in vitro activities of this compound derivatives can be converted into effective therapeutic agents.
Q & A
Basic: What are the standard synthetic routes for N-cyano-N',S-dimethylisothiourea, and how can reaction conditions be optimized for higher yields?
Answer:
this compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting S-methylisothiourea derivatives with cyanamide or cyanogen bromide under controlled pH (neutral to slightly basic conditions). For example, coupling N-methylamine with cyanogen bromide in dimethylformamide (DMF) at 60–80°C yields the target compound . Optimization strategies include:
- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity and reaction rates.
- Temperature control : Maintaining 60–80°C prevents side reactions (e.g., hydrolysis).
- Catalyst use : Bases like triethylamine improve cyanamide reactivity.
Yields can reach 54–67% under optimized conditions, as demonstrated in furan derivative syntheses .
Basic: What analytical techniques are most effective for characterizing this compound and verifying its purity?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify structural features (e.g., methyl groups at δ 2.5–3.0 ppm and cyano signals at ~110–120 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (129.18 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solid-state behavior (see thiourea derivatives in ).
- Elemental Analysis : Validates empirical formula (CHNS) with <0.5% deviation .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
Safety measures are critical due to its toxicity (R20/21/22: harmful if inhaled, in contact with skin, or swallowed ):
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles.
- Ventilation : Use fume hoods to avoid inhalation.
- First Aid : Immediate rinsing with water for skin/eye contact; seek medical attention if ingested .
- Storage : Inert atmosphere (argon) and dark, cool conditions (2–8°C) to prevent degradation .
Advanced: How can researchers investigate the biological interactions of this compound with macromolecules like proteins or DNA?
Answer:
Methodologies include:
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (K) and stoichiometry.
- Fluorescence Spectroscopy : Monitors conformational changes in proteins (e.g., tryptophan quenching).
- Molecular Docking Simulations : Predicts binding sites using software like AutoDock Vina, validated by crystallographic data from related thioureas .
- Circular Dichroism (CD) : Assesses secondary structural changes in DNA/proteins upon interaction .
Advanced: How can structural modifications of this compound enhance its biological activity?
Answer:
Structure-activity relationship (SAR) studies guide modifications:
- Substitution Patterns : Introducing electron-withdrawing groups (e.g., trifluoromethyl) increases lipophilicity and membrane permeability, as seen in antifungal thioureas .
- Heterocyclic Additions : Attaching pyridine or furan rings improves binding to enzymatic pockets (e.g., 54–67% yield derivatives with anti-ulcer activity ).
- Cyanoguanidine Moieties : Enhance hydrogen-bonding capacity, critical for nucleic acid interactions .
Advanced: How should researchers resolve contradictions in reported biological activity data for this compound derivatives?
Answer:
Address discrepancies through:
- Dose-Response Curves : Confirm activity thresholds (e.g., IC values) across multiple assays (e.g., antifungal vs. antibacterial ).
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., MIC for antimicrobial activity).
- Reproducibility Checks : Validate results under identical conditions (solvent, temperature, cell lines) .
Advanced: What computational and experimental approaches are recommended for studying the crystal structure and supramolecular interactions of this compound?
Answer:
- Single-Crystal X-ray Diffraction : Determines bond lengths, angles, and packing motifs. For example, thiourea derivatives exhibit intermolecular N–H···S hydrogen bonds .
- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., π-π stacking in aromatic derivatives ).
- Density Functional Theory (DFT) : Predicts electronic properties and stabilizes reactive intermediates .
Advanced: How can researchers design experiments to address discrepancies in synthetic yields of this compound derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
